molecular formula C12H21Br B2662632 4-Bromo-bicyclohexyl CAS No. 860588-80-3

4-Bromo-bicyclohexyl

Cat. No.: B2662632
CAS No.: 860588-80-3
M. Wt: 245.204
InChI Key: ZCCLWMDZBZXQNT-UHFFFAOYSA-N
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Description

4-Bromo-bicyclohexyl is a brominated derivative of bicyclohexyl, which consists of two cyclohexane rings joined by a single carbon-carbon bond . With the molecular formula C16H29Br and a molecular weight of 301.31 g/mol, this compound serves as a valuable synthetic intermediate and building block in organic chemistry research . The bicyclohexyl structural motif is known to exhibit a twisted conformation, and its thermal decomposition study suggests the central bond between the rings is a point of interest for chemical transformations . As an alkyl halide, this compound is expected to be a versatile reagent, particularly useful in cross-coupling reactions, which are fundamental methodologies for constructing complex carbon frameworks in pharmaceutical and materials science research . This product is provided with guaranteed high purity and is intended for research applications in a controlled laboratory environment. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-cyclohexylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCLWMDZBZXQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo Bicyclohexyl

Direct Bromination Strategies

Direct bromination of the saturated bicyclohexyl (B1666981) framework involves the substitution of a hydrogen atom with bromine. This approach is typically governed by free-radical mechanisms, where selectivity is a key challenge.

Achieving regioselectivity in the direct bromination of bicyclohexyl to favor the 4-position is a significant synthetic hurdle. The reaction of alkanes with bromine, typically initiated by heat or UV light, proceeds via a free-radical chain mechanism. acs.orgquora.com The stability of the radical intermediate dictates the major product, with the order of stability being tertiary > secondary > primary. pearson.com

In the bicyclohexyl molecule, there are tertiary hydrogens at the 1 and 1' positions (the bridgehead carbons) and secondary hydrogens at all other positions, including the target C-4 position. Consequently, free-radical bromination tends to favor substitution at the tertiary positions, leading to 1-bromo-bicyclohexyl as a major product. pearson.com Obtaining 4-bromo-bicyclohexyl as the primary product via this method is inherently difficult due to the lower reactivity of the secondary C-H bonds compared to the tertiary ones. A study investigating the selective bromination of tertiary hydrogen atoms used bicyclohexyl as a model system, underscoring the preference for reaction at these sites. researchgate.net Therefore, methods relying on simple radical bromination are generally not regioselective for the 4-position.

The stereochemical outcome of the bromination of a substituted cyclohexane (B81311) ring is intrinsically linked to its conformational dynamics. The bicyclohexyl system consists of two cyclohexane rings, which will adopt chair conformations. The bond to the other ring acts as a substituent, which will preferentially occupy an equatorial position to minimize steric strain.

During a free-radical substitution, a hydrogen atom is abstracted to form a cyclohexyl radical. acs.org This radical intermediate is trigonal planar, or very nearly so. The incoming bromine molecule can then attack this planar radical from either the axial or equatorial face. This typically results in a mixture of cis and trans stereoisomers, with the final ratio often influenced by steric hindrance and thermodynamic stability of the products. Achieving high stereoselectivity in such reactions is challenging and may require the use of chiral catalysts or auxiliaries, which can create a chiral environment that favors one approach over the other. rsc.org The principles of stereochemical control are critical in reactions like E2 eliminations on cyclohexane rings, where a trans-diaxial arrangement is necessary, highlighting the importance of conformation in determining reaction pathways and products. libretexts.orglibretexts.org

To improve selectivity and reactivity, various catalytic systems and specialized reagents have been developed for the bromination of C-H bonds.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for radical bromination, particularly at allylic and benzylic positions. organicchemistrytutor.com It serves as a source of bromine radicals, and its primary advantage is its ability to maintain a low and constant concentration of molecular bromine (Br₂) throughout the reaction. slideshare.netslideshare.net This can help to suppress side reactions. For saturated alkanes, NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light can effect bromination, although the inherent selectivity for the most stable radical still applies. sigmaaldrich.cn

Photocatalytic Bromination: Modern approaches include the use of photoredox catalysis. For instance, the bromination of saturated hydrocarbons can be achieved with carbon tetrabromide (CBr₄) as the bromine source, initiated by irradiation with light from common light-emitting diodes (LEDs). beilstein-journals.orgd-nb.info This method is notable for proceeding efficiently without the need for additives, catalysts, or heat, offering a milder alternative to traditional methods. beilstein-journals.orgd-nb.info The reaction mechanism involves the homolytic cleavage of a C-Br bond in CBr₄ to generate a bromine radical, which then abstracts a hydrogen from the hydrocarbon. d-nb.info

The table below summarizes key reagent-controlled bromination methods applicable to saturated hydrocarbons.

Reagent/SystemInitiator/ConditionsMechanismKey FeaturesReference
Br₂UV light or HeatFree Radical ChainClassic method; selectivity follows radical stability (3° > 2° > 1°). acs.org
N-Bromosuccinimide (NBS)Radical Initiator (e.g., AIBN) or LightFree Radical ChainProvides a low, constant concentration of Br₂; safer to handle than liquid Br₂. slideshare.netsigmaaldrich.cn
Carbon Tetrabromide (CBr₄)LED IrradiationFree Radical ChainAdditive- and catalyst-free; proceeds under mild conditions. beilstein-journals.orgd-nb.info

Synthesis via Functional Group Interconversion

An alternative and often more selective route to this compound is through the chemical modification of a precursor molecule that already contains the bicyclohexyl skeleton with a functional group at the 4-position.

The conversion of 4-hydroxy-bicyclohexyl (a secondary alcohol) to this compound is a standard functional group interconversion. This transformation can be achieved using several common reagents. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the reagent and conditions. Given that the substrate is a secondary alcohol, both pathways are possible, and reaction conditions must be chosen carefully to control the outcome and minimize side reactions like elimination.

Key methods include:

Reaction with Hydrogen Bromide (HBr): Concentrated aqueous HBr can convert secondary alcohols to the corresponding alkyl bromides. The reaction involves protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion.

Reaction with Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into alkyl bromides. The reaction generally proceeds with inversion of stereochemistry if a chiral center is present, consistent with an Sₙ2 mechanism.

Reaction with Thionyl Bromide (SOBr₂): Often used in the presence of a base like pyridine, thionyl bromide converts alcohols to alkyl bromides.

The table below outlines common methods for this conversion.

ReagentTypical ConditionsMechanism Tendency (for 2° Alcohol)Key Features
Concentrated HBrHeatingSₙ1 / Sₙ2Simple and direct; carbocation rearrangements are possible with Sₙ1.
Phosphorus Tribromide (PBr₃)Often in ether or CH₂Cl₂; mild conditionsSₙ2Good for primary and secondary alcohols; generally leads to inversion of configuration.
Thionyl Bromide (SOBr₂)With pyridineSₙ2Gaseous byproducts (SO₂ and HBr, captured by pyridine) drive the reaction.

The synthesis of this compound can also be achieved by the addition of hydrogen bromide (HBr) across a carbon-carbon double bond in a suitable olefinic precursor, such as an isomer of bicyclohexene. The regiochemistry and stereochemistry of this addition are critical.

Markovnikov Addition: The electrophilic addition of HBr to an unsymmetrical alkene typically follows Markovnikov's rule, which states that the proton adds to the carbon with more hydrogen atoms, while the bromide adds to the more substituted carbon. masterorganicchemistry.com This occurs because the reaction proceeds through the most stable carbocation intermediate. For a precursor like Δ³,⁴-bicyclohexene, protonation would lead to a secondary carbocation at either C-3 or C-4. Subsequent attack by bromide would yield a mixture including this compound.

Anti-Markovnikov Addition: In the presence of peroxides and light or heat, the addition of HBr proceeds via a free-radical mechanism. This results in anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond. This pathway offers an alternative route to control the position of the bromine atom, provided a suitable olefinic precursor is available.

The addition of molecular bromine (Br₂) to an alkene, such as cyclohexene, proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of two bromine atoms across the double bond. stackexchange.com This would lead to a dibromo-bicyclohexyl derivative, not the target monobromo compound.

Multistep Synthesis Approaches and Pathway Optimization

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. A plausible and effective route to this compound involves the use of a cyclohexyl Grignard reagent. This approach typically involves the reaction of cyclohexylmagnesium halide with a suitable electrophilic cyclohexane derivative.

A common strategy begins with the preparation of the Grignard reagent from bromocyclohexane (B57405) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). vaia.com This organometallic intermediate, cyclohexylmagnesium bromide, is a potent nucleophile. The key bond-forming step is the reaction of this Grignard reagent with 4-bromocyclohexanone. This nucleophilic addition to the carbonyl group forms the bicyclohexyl skeleton, resulting in a tertiary alcohol, 1-cyclohexyl-4-bromocyclohexanol. Subsequent deoxygenation of this alcohol is required to obtain the final saturated product. This is typically achieved in a two-step sequence involving dehydration to an alkene followed by catalytic hydrogenation.

Table 1: Hypothetical Multistep Synthesis via Grignard Reagent This interactive table outlines a potential reaction sequence for synthesizing this compound using a Grignard-based approach.

StepReactionKey Reagents & ConditionsPurpose
1 Grignard FormationBromocyclohexane, Mg, Diethyl EtherPreparation of the nucleophilic cyclohexylmagnesium bromide. vaia.com
2 Nucleophilic Addition4-Bromocyclohexanone, THF, -10°C to 0°CFormation of the C-C bond to create the bicyclohexyl scaffold. researchgate.netacgpubs.org
3 DehydrationH₂SO₄ (cat.), HeatElimination of the hydroxyl group to form an alkene intermediate.
4 HydrogenationH₂, Pd/C catalyst, EthanolSaturation of the double bond to yield the final product.

Transition-metal-catalyzed cross-coupling reactions represent one of the most versatile strategies for constructing carbon-carbon bonds, including the formation of the bicyclohexyl core. uwindsor.ca Methodologies like the Suzuki-Miyaura, Kumada-Corriu-Tamao, and Negishi couplings are central to modern organic synthesis. acgpubs.orguwindsor.ca These reactions can be employed sequentially to build complex molecules with high precision.

In the context of this compound synthesis, a sequential coupling strategy could involve the palladium-catalyzed reaction between a cyclohexyl organometallic species and a functionalized cyclohexane. For example, a Suzuki-Miyaura coupling could be performed between cyclohexylboronic acid and 1,4-dibromocyclohexane. Optimizing reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is critical to favor the mono-coupling product, this compound, over the di-substituted byproduct. The use of sterically hindered phosphine (B1218219) ligands can be crucial in controlling the reaction's selectivity. mdpi.com One-pot procedures that combine borylation and subsequent Suzuki coupling (Masuda borylation–Suzuki coupling sequence) offer an efficient alternative that reduces waste and purification steps by avoiding the isolation of intermediates. mdpi.com

Table 2: Example of a Sequential Suzuki Coupling Pathway This table details a plausible Suzuki coupling reaction for the synthesis of the target compound. Yields are hypothetical and depend on optimized conditions.

ComponentExampleRole
Aryl Halide 1,4-DibromocyclohexaneElectrophilic partner
Organoboron Reagent Cyclohexylboronic acidNucleophilic partner
Catalyst Pd(PPh₃)₄ (5 mol%)Facilitates oxidative addition and reductive elimination. acs.org
Base K₃PO₄Activates the organoboron reagent for transmetalation. acs.org
Solvent 1,4-Dioxane/WaterProvides the medium for the reaction. acs.org
Temperature 80-100 °CProvides energy to overcome the activation barrier.
Potential Product This compoundDesired mono-arylated product.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into chemical manufacturing is a global imperative aimed at reducing environmental impact and enhancing safety. acs.orgmlsu.ac.in For the synthesis of this compound, this involves developing pathways that minimize waste (improve atom economy), reduce energy consumption, and utilize less hazardous materials. ijnc.ir

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. mlsu.ac.in Solvent-free reactions, conducted using techniques like grinding, ball milling, or simply heating a mixture of neat reactants, can lead to significant environmental benefits and reduced production costs. mdpi.comgoogle.com These methods can also offer advantages such as shorter reaction times and improved selectivity due to the high concentration of reactants. google.com

While a specific solvent-free synthesis for this compound is not widely documented, the principles can be applied. For instance, a solid-state coupling reaction could be envisioned. A patent for the synthesis of other chemicals describes a solvent-free grinding method where solid reactants are mixed in a ball mill, demonstrating the industrial potential of this approach. google.com This avoids the use and subsequent disposal of large volumes of organic solvents.

Table 3: Comparison of Conventional vs. Solvent-Free Approach (Hypothetical) This interactive table compares a traditional solvent-based synthesis with a potential green, solvent-free alternative.

ParameterConventional Synthesis (e.g., Grignard)Solvent-Free Synthesis (e.g., Mechanochemical)Green Advantage
Solvent Use High (e.g., Diethyl Ether, THF)None or minimalReduced VOC emissions and solvent waste. google.com
Energy Input Often requires heating/refluxing and cooling steps. oc-praktikum.deMechanical energy via grinding/milling. May require less heating.Potential for lower overall energy consumption. mlsu.ac.in
Waste Generation Solvent waste, aqueous waste from workup.Minimal solvent waste; simpler workup.Higher process mass intensity, less pollution. acs.org
Reaction Time Can be several hours to overnight.Often significantly shorter. mdpi.comIncreased throughput and efficiency.

Many advanced synthetic methods, particularly cross-coupling reactions, rely on catalysts containing precious and often toxic heavy metals like palladium. mdpi.com A critical aspect of a sustainable synthesis is the ability to recover and reuse these expensive catalysts. mdpi.com Catalyst recycling not only reduces costs but also prevents the release of heavy metals into the environment and minimizes contamination of the final product.

Several strategies exist for catalyst recycling. One approach is to immobilize the homogeneous catalyst on a solid support, such as a polymer, silica, or dendrimers, rendering it heterogeneous. mdpi.com This allows for easy separation from the reaction mixture by simple filtration and subsequent reuse. Recent advancements include electrochemical methods where catalysts are captured on redox-active electrodes and can be released for reuse, showing high recovery rates of up to 99.5% while maintaining full catalytic activity over multiple cycles. nih.gov

Table 4: Catalyst Reusability in a Cross-Coupling Reaction This table illustrates the concept of catalyst recycling. Data is hypothetical for a palladium-catalyzed synthesis of the bicyclohexyl scaffold.

CycleCatalystStarting MaterialsProduct YieldCatalyst Recovery
1 Heterogenized Pd CatalystCyclohexylboronic acid, 1,4-Dibromocyclohexane92%>99%
2 Recycled Pd CatalystCyclohexylboronic acid, 1,4-Dibromocyclohexane91%>99%
3 Recycled Pd CatalystCyclohexylboronic acid, 1,4-Dibromocyclohexane90%>99%
4 Recycled Pd CatalystCyclohexylboronic acid, 1,4-Dibromocyclohexane88%>99%

In-depth Analysis of this compound Reactivity Not Available in Publicly Accessible Scientific Literature

The scientific literature provides extensive information on the general principles of nucleophilic substitution, elimination, and cross-coupling reactions for various alkyl and cycloalkyl halides. For instance, studies on model compounds like bromocyclohexane, various substituted bromocyclohexanes (e.g., 4-tert-butyl-bromocyclohexane), and other bicyclic systems offer a foundational understanding of the concepts requested. These studies confirm the fundamental principles of:

Nucleophilic Substitution (SN1 and SN2): The stereochemical outcomes, such as inversion of configuration for SN2 and racemization for SN1, are well-established principles. Kinetic and thermodynamic parameters are highly substrate- and condition-dependent, and no specific data for this compound has been located.

Elimination Reactions (E1 and E2): The mechanisms, regioselectivity (Zaitsev's vs. Hofmann's rule), and stereoselectivity (anti-periplanar geometry for E2) are core concepts in organic chemistry. However, specific product ratios and reaction rates for the dehydrobromination of this compound have not been documented in the accessible literature.

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful synthetic tools. While it is plausible that this compound could serve as a substrate in these reactions, specific examples, catalyst systems, and yields involving this particular molecule are not reported in the available research.

Without dedicated research focusing specifically on this compound, any attempt to generate the requested article would lack the necessary "detailed research findings" and "data tables." The instructions to focus solely on this compound and not introduce information from outside the explicit scope cannot be fulfilled.

Therefore, this document serves to report the absence of specific scientific literature required to construct the requested article. Further experimental research would be needed to elucidate the precise reactivity and mechanistic details for this compound across the outlined reaction types.

Lack of Specific Research Data Precludes Detailed Analysis of this compound's Reactivity

A thorough review of available scientific literature reveals a significant gap in specific research concerning the reactivity and mechanistic investigations of this compound. Despite the broad utility of modern cross-coupling and organometallic reactions in synthetic chemistry, detailed studies focusing specifically on this saturated bicyclic halide are not present in the public domain. Consequently, a comprehensive article adhering to the requested detailed outline on its specific participation in Suzuki-Miyaura, Stille, Negishi, Kumada, and Heck reactions, as well as the formation and reactivity of its corresponding Grignard, organolithium, and organozinc reagents, cannot be generated at this time.

The field of organic synthesis has seen remarkable progress in the application of palladium- and nickel-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide. While extensive research has been conducted on a wide variety of aryl, vinyl, and even unactivated primary and secondary alkyl halides, specific data including reaction conditions, yields, catalyst and ligand effects, and mechanistic details for this compound are conspicuously absent. nih.govrsc.org

Similarly, the formation of organometallic reagents such as Grignard, organolithium, and organozinc compounds from alkyl halides is a cornerstone of organic synthesis. acs.orglibretexts.orglibretexts.org These reagents serve as powerful nucleophiles for creating new carbon-carbon bonds. However, literature detailing the specific preparation, stability, and subsequent reactivity of the Grignard, organolithium, or organozinc reagents derived from this compound is not available.

While general principles can be applied to predict the potential reactivity of this compound as an unactivated secondary alkyl bromide, any such discussion would be speculative and fall outside the strict, data-driven scope required for this article. The absence of empirical data in peer-reviewed journals and chemical databases prevents a scientifically rigorous treatment of the topics outlined. Further experimental research is required to elucidate the specific chemical behavior of this compound in these important synthetic transformations.

Table of Compounds

Reactivity and Mechanistic Investigations of 4 Bromo Bicyclohexyl

Radical Reactions and Single-Electron Transfer Processes

The carbon-bromine bond in 4-bromo-bicyclohexyl, a non-activated secondary alkyl halide, is susceptible to cleavage through radical and single-electron transfer (SET) pathways. These processes generate a bicyclohexyl (B1666981) radical intermediate, which can then participate in a variety of transformations. Mechanistic investigations into the reactivity of analogous secondary bromoalkanes provide a framework for understanding the potential radical-mediated reactions of this compound.

A common method for generating alkyl radicals from alkyl bromides is through the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism where the tributylstannyl radical (Bu₃Sn•) abstracts the bromine atom from the alkyl bromide to form an alkyl radical. This intermediate then abstracts a hydrogen atom from Bu₃SnH to yield the reduced alkane and regenerate the Bu₃Sn• radical, thus propagating the chain.

The rate of bromine abstraction by the tributylstannyl radical is a key step in these reductions. While studies specifically on this compound are not prevalent, research on analogous systems provides valuable kinetic data. For instance, the absolute rate constant for bromine abstraction from 2-phenethyl bromide, a compound with reactivity comparable to that of a secondary alkyl bromide, has been determined. nih.gov This provides a reasonable estimate for the reactivity of this compound in similar radical chain reactions.

SubstrateRate Constant (kabs,Br) at 353 K (M-1 s-1)Reference
2-Phenethyl bromide6.8 x 107 nih.gov

This table presents the absolute rate constant for bromine abstraction by the tri-n-butylstannyl radical. The reactivity of 2-phenethyl bromide is noted as being comparable to that of a secondary alkyl bromide.

More recently, photocatalysis has emerged as a powerful tool for initiating radical reactions from unactivated alkyl halides under mild conditions. Single-electron transfer from an excited-state photocatalyst to the alkyl bromide can lead to the formation of an alkyl radical and a bromide anion. These methods avoid the use of stoichiometric and often toxic reagents like tin hydrides.

Detailed research has demonstrated the utility of a dimeric gold(I) photoredox catalyst, [Au₂(dppm)₂]Cl₂, in the generation of nucleophilic alkyl radicals from various unactivated bromoalkanes, including secondary substrates like bromocyclohexane (B57405). The resulting radicals have been successfully employed in the direct C-H alkylation of heteroarenes. The efficiency of this process highlights the viability of generating the bicyclohexyl radical from this compound via a SET mechanism. The yields of these reactions vary depending on the structure of the bromoalkane and the heterocyclic coupling partner.

Bromoalkane SubstrateHeteroareneProduct Yield (%)Reference
BromocyclohexaneLepidine99
2-BromopropaneLepidine85
1-Bromoadamantane (Tertiary)Lepidine98
BromocyclohexaneQuinaldine86
BromocyclohexaneN-Methylbenzimidazole80
BromocyclohexaneBenzimidazole75
BromocyclohexaneCaffeine92

This table showcases the yields for the direct C-H alkylation of various heteroarenes with unactivated bromoalkanes, initiated by a photoredox gold catalyst. These reactions proceed through the radical generation from the bromoalkane via a single-electron transfer process.

The stability of the radical intermediate plays a significant role in the selectivity of radical reactions. In general, the stability of alkyl radicals follows the order: tertiary > secondary > primary. This trend is attributed to hyperconjugation. Consequently, in reactions where different types of C-H bonds are present, abstraction of a hydrogen atom to form a more stable tertiary or secondary radical is generally favored over the formation of a primary radical. stackexchange.comchemistrysteps.com For a molecule like this compound, cleavage of the C-Br bond directly yields a secondary radical, which is a relatively stable intermediate poised for subsequent reactions.

The fate of the generated bicyclohexyl radical depends on the reaction conditions. In the presence of a good hydrogen atom donor like tributyltin hydride, the primary product is the corresponding hydrocarbon, bicyclohexane. In the context of photocatalytic cross-coupling reactions, the radical can be trapped by other substrates, such as heteroarenes, to form new carbon-carbon bonds. The high yields achieved with secondary bromoalkanes like bromocyclohexane in these transformations suggest that this compound would be a competent substrate for similar radical-mediated functionalizations.

Advanced Structural Elucidation and Conformational Analysis of 4 Bromo Bicyclohexyl

Sophisticated Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are paramount in elucidating the intricate details of molecular structure and dynamics. For 4-bromo-bicyclohexyl, a combination of high-resolution NMR, mass spectrometry, and vibrational spectroscopy provides a wealth of information regarding its atomic connectivity, precise mass, and the nature of its chemical bonds.

High-Resolution Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules in solution. Advanced multi-dimensional NMR experiments are particularly powerful for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of this compound and for probing its conformational dynamics.

Two-dimensional NMR experiments are instrumental in deciphering the scalar and dipolar couplings between nuclei, which in turn reveals the bonding network and spatial arrangement of atoms.

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of covalent bonds through the carbon skeleton. For this compound, COSY spectra would reveal correlations between adjacent protons on the cyclohexyl rings, aiding in the assignment of protons within each ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is invaluable for establishing connectivity across quaternary carbons and between the two cyclohexyl rings in this compound. For instance, correlations from the protons on one ring to the carbons of the adjacent ring would confirm the bicyclohexyl (B1666981) linkage.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly important for determining the stereochemistry and conformational preferences. For this compound, NOESY can distinguish between cis and trans isomers by observing spatial proximities between protons on the two rings. Furthermore, it can provide evidence for the preferred chair conformations of the cyclohexyl rings. For example, strong NOE cross-peaks between axial protons on the same side of a ring would be expected.

2D NMR Technique Information Provided for this compound Illustrative Correlations
COSY ¹H-¹H connectivity within each cyclohexyl ring.Correlations between H-1/H-2, H-2/H-3, etc.
HSQC Direct ¹H-¹³C one-bond correlations.Cross-peaks for each CH and CH₂ group.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Correlations from protons on one ring to carbons on the other.
NOESY Through-space ¹H-¹H proximities, stereochemistry.Cross-peaks between axial protons (e.g., H-1ax and H-3ax).

The cyclohexyl rings in this compound are not static; they undergo rapid chair-chair interconversion at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational exchange processes. By acquiring NMR spectra at different temperatures, the rate of this "ring flip" can be determined. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for the axial and equatorial protons can be observed. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into averaged signals at higher temperatures. By analyzing the lineshapes of the signals at different temperatures, thermodynamic parameters such as the activation energy (ΔG‡) for the ring flip can be calculated. This provides quantitative insight into the conformational flexibility of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is essential for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₂₁Br), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units (M and M+2).

Ion Calculated Exact Mass Observed m/z (Illustrative) Isotopic Abundance
[C₁₂H₂₁⁷⁹Br]⁺244.0854244.0852~50.69%
[C₁₂H₂₁⁸¹Br]⁺246.0833246.0831~49.31%

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

C-H stretching vibrations: Typically observed in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized carbons of the cyclohexyl rings.

CH₂ scissoring and bending vibrations: Found in the 1440-1470 cm⁻¹ range.

C-C stretching vibrations: Occurring in the 800-1200 cm⁻¹ region of the fingerprint region.

C-Br stretching vibration: This is a key vibration for confirming the presence of the bromine atom and is typically observed in the 500-600 cm⁻¹ region. Its exact position can be influenced by the axial or equatorial position of the bromine atom.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique
C-H Stretch2850 - 3000IR, Raman
CH₂ Bend1440 - 1470IR, Raman
C-C Stretch800 - 1200IR, Raman
C-Br Stretch500 - 600IR, Raman

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR provides detailed information about the structure and dynamics in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the molecule, from which precise bond lengths, bond angles, and torsional angles can be determined.

For this compound, a successful crystallographic analysis would provide definitive proof of:

The connectivity of the atoms.

The relative stereochemistry (i.e., whether the molecule is a cis or trans isomer).

The preferred conformation of the cyclohexyl rings in the solid state (e.g., both chairs, one chair and one boat, etc.).

The precise position of the bromine atom (axial or equatorial).

Intermolecular interactions in the crystal lattice.

If the crystal is non-centrosymmetric and the molecule is chiral, anomalous dispersion effects can be used to determine the absolute configuration .

Parameter Information from X-ray Crystallography
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-H, C-Br).
Bond Angles Angles between adjacent bonds (e.g., C-C-C, H-C-H).
Torsional Angles Dihedral angles that define the conformation of the rings.
Stereochemistry Unambiguous determination of cis vs. trans isomerism.
Conformation The exact chair, boat, or twist-boat conformation in the solid state.

Crystal Packing and Intermolecular Interactions

In the solid state, the spatial arrangement of this compound molecules is dictated by a delicate balance of intermolecular forces. The crystal packing is primarily governed by van der Waals interactions, which are ubiquitous for nonpolar hydrocarbon skeletons. However, the presence of the bromine atom introduces the possibility of more specific and directional interactions, namely halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. In the case of this compound, the bromine atom can potentially form halogen bonds with regions of electron density on neighboring molecules, such as the C-H bonds or the electron cloud of the cyclohexane (B81311) ring.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is characterized by the bond lengths, bond angles, and dihedral angles within the molecule. The two cyclohexane rings are expected to adopt a chair conformation, which is the most stable arrangement for a six-membered ring, minimizing both angle and torsional strain. libretexts.org The connection between the two rings is a C-C single bond.

The C-C bond lengths within the cyclohexane rings are anticipated to be in the typical range for sp³-hybridized carbons, approximately 1.53-1.54 Å. The C-Br bond length will depend on whether the bromine atom occupies an axial or equatorial position, though the difference is generally small. For bromocyclohexane (B57405), the C-Br bond length is approximately 1.94 Å. lifechemicals.com The bond angles within the cyclohexane rings will deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the ring puckering, with typical values around 111°.

Table 1: Predicted Molecular Geometry Parameters for this compound

Parameter Predicted Value
Bond Lengths (Å)
C-C (ring) 1.53 - 1.54
C-C (inter-ring) 1.54 - 1.56
C-H 1.09 - 1.10
C-Br ~1.94
Bond Angles (°)
C-C-C (ring) ~111
C-C-H ~109.5
C-C-Br ~109.5
Dihedral Angles (°)

Note: These values are based on typical bond lengths and angles for similar structural motifs and may vary slightly in the actual molecule.

Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment

This compound can exist as stereoisomers, and chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for their analysis. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the enantiomeric excess (ee) of a sample and to assign the absolute configuration of the stereocenters.

While no specific CD or ORD data for this compound is currently available, the principles of these techniques can be applied. The Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, would be a key feature in the ORD spectrum. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. Similarly, the CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. In the case of this compound, the C-Br bond and the bicyclohexyl skeleton itself would contribute to the chiroptical signals.

For a definitive stereochemical assignment, experimental CD and ORD spectra would ideally be compared with spectra predicted from quantum chemical calculations. This combination of experimental and theoretical approaches is a robust method for elucidating the absolute configuration of chiral molecules.

Conformational Isomerism and Dynamics

The flexibility of the cyclohexane rings in this compound gives rise to a complex conformational landscape. Understanding the dynamics of these conformations is crucial as they can significantly influence the molecule's properties.

Each of the cyclohexane rings in this compound can undergo a process known as chair-chair interconversion or ring flipping. openstax.orglibretexts.org This is a rapid conformational change at room temperature where one chair conformation converts to another. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol.

The presence of the bromine substituent on one of the cyclohexane rings influences the equilibrium between the two chair conformations. In general, substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). masterorganicchemistry.com The energy difference between the axial and equatorial conformations is quantified by the "A-value" of the substituent. The A-value for bromine is approximately 0.38-0.62 kcal/mol, indicating a preference for the equatorial position. masterorganicchemistry.comtminehan.com This means that the conformer with the bromine atom in the equatorial position will be the major component at equilibrium.

Table 2: Conformational A-Values for Selected Substituents

Substituent A-Value (kcal/mol)
-F 0.15 - 0.35
-Cl 0.43 - 0.61
-Br 0.38 - 0.62
-I 0.43 - 0.61
-CH₃ 1.70

Data compiled from various sources. masterorganicchemistry.comtminehan.com

In the absence of direct experimental data, computational chemistry provides a powerful avenue for exploring the conformational landscape of this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to calculate the geometries and relative energies of the different possible conformers. acs.orgnih.gov

A systematic conformational search would identify all low-energy minima on the potential energy surface. For each conformer, the calculations would provide optimized bond lengths, bond angles, and dihedral angles. Furthermore, the energy differences between the conformers, including the preference for the equatorial bromine substituent, can be quantified. These computational results would provide a detailed and validated picture of the conformational preferences and dynamics of this compound, offering valuable insights that complement and, in this case, substitute for direct experimental measurements.

Theoretical and Computational Studies of 4 Bromo Bicyclohexyl

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of 4-bromo-bicyclohexyl, influencing its physical properties, and dictating its interactions in various chemical and biological systems. The bromine substituent, with its electronegativity and polarizability, plays a significant role in defining the nature and strength of these non-covalent interactions.

Hirshfeld Surface Analysis Data for Analogous Bromo-Compounds

Intermolecular Contact Contribution (%) in a Brominated Phenylthiazole Derivative iucr.org Contribution (%) in a Tribromo-Diazene Derivative researchgate.net
H···H 20.9 11.7
C···H/H···C 26.2 15.2
Br···H/H···Br - 20.9
I···H/H···I 19.4 -
O···H/H···O 6.8 12.6
C–Br···π - Present

Solvent Effects:

The surrounding solvent medium can significantly influence the conformational equilibrium and reactivity of this compound. The polarity of the solvent affects the stability of different conformers (e.g., axial vs. equatorial bromine). In polar solvents, conformers with a larger dipole moment are generally stabilized. For bromocyclohexane (B57405), the equatorial conformer is more stable than the axial one, and this preference is influenced by the solvent. weebly.com Theoretical treatments of solvent effects can be approached using either implicit solvent models (where the solvent is treated as a continuum) or explicit solvent models (where individual solvent molecules are included in the calculation). weebly.comutwente.nl The choice of solvent can modulate reaction pathways; for instance, in substitution reactions involving this compound, the solvent can affect the stability of carbocation intermediates or transition states.

Computational studies using continuum solvation models, such as the SM8 model, can predict the free energy of transfer of a molecule from the gas phase into a solvent, offering insights into how solvent structure impacts molecular interactions. utwente.nlresearchgate.net The choice of solvent can also influence the relative energies of different conformers, thereby shifting the conformational landscape of the molecule. weebly.com

Molecular Mechanics and Force Field Development for Bicyclohexyl (B1666981) Systems

Molecular mechanics (MM) provides a computationally efficient method to study the structure, dynamics, and thermodynamics of large molecules like this compound. The accuracy of MM simulations is highly dependent on the quality of the underlying force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms.

For bicyclohexyl and its derivatives, force fields from the Allinger group, namely MM3 and MM4, are particularly relevant. capes.gov.brwustl.edu These force fields have been extensively parameterized for hydrocarbons and include sophisticated terms to accurately model conformational energies and structural parameters. wustl.edunih.gov A study on the parent bicyclohexyl molecule using the MM3 force field identified the ee anti conformer (with both cyclohexyl rings in chair conformations and equatorial-equatorial linkage) as the most stable. capes.gov.br The next most stable conformer, ee gauche, was found to be only 0.96 kJ/mol higher in energy. capes.gov.br

The development of force fields for halogenated compounds, including those containing bromine, requires specific parameterization to account for the unique electronic and steric properties of the halogen atom. uq.edu.au The MM4 force field, for example, includes specific parameters for halogens and has shown improvements over MM3 in reproducing experimental data for halogen-containing molecules. nih.govacs.org These force fields typically include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edu

Key Features of Relevant Force Fields for Bicyclohexyl Systems

Force Field Key Features & Strengths Relevant Parameterization
MM3 Good for conformational analysis of hydrocarbons. Includes cross-terms for improved accuracy. capes.gov.brwustl.edu Parameterized for a wide range of organic molecules, including alkanes and cycloalkanes. capes.gov.br
MM4 An improvement over MM3, with more complex interaction terms (e.g., torsion-bend, torsion-torsion) and better handling of electrostatic interactions via induced dipoles. wustl.edunih.govresearchgate.net Includes specific parameters for halogenated compounds, improving accuracy for molecules like this compound. nih.govacs.org
GROMOS Widely used for biomolecular simulations, with ongoing development for drug-like molecules, including halogenated compounds. uq.edu.au Alternative van der Waals parameters for organobromides have been developed and tested against experimental data. uq.edu.au

| OPLS-AA | Another common force field for organic liquids and biomolecules. Covalent parameters can be adapted for halogenated systems. acs.org | Used as a basis for developing parameters for (halo)alkanes, with refinement against quantum mechanical calculations. acs.org |

Parameterization of these force fields is a meticulous process involving fitting calculated properties to experimental data (like heats of formation and crystal structures) and high-level quantum mechanical computations. wustl.edu Modern data-driven approaches using machine learning are also emerging to automate and expand the coverage of force field parameterization for a vast chemical space. rsc.orgbiorxiv.org

Computational Design of Novel this compound Derivatives

Computational chemistry serves as a powerful tool for the in silico design of novel derivatives of this compound with tailored properties for various applications, such as materials science or medicinal chemistry. acs.orgcemrj.com The process typically involves modifying the parent structure and predicting the properties of the resulting derivatives using quantum chemical methods like Density Functional Theory (DFT). nih.govnih.gov

The design process often starts with identifying a target property, such as enhanced biological activity or specific electronic properties. nih.govmdpi.com For example, if designing for potential therapeutic applications, derivatives might be created by introducing pharmacophoric groups onto the bicyclohexyl scaffold. nih.govresearchgate.net

DFT calculations are then employed to optimize the geometries of the designed derivatives and to compute various electronic and thermodynamic properties. acs.orgnih.gov Key parameters that are often evaluated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap provide insights into the chemical reactivity, stability, and electronic properties of the molecule. acs.orgnih.gov

Molecular Electrostatic Potential (MEP): The MEP map helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting non-covalent interactions and reactivity. nih.gov

Global and Local Reactivity Descriptors: Parameters like electronegativity, hardness, softness, and Fukui functions can be calculated to quantify the reactivity of the designed molecules and predict the most likely sites for chemical reactions. cemrj.com

For example, a study on 1-(4-bromobenzoyl)-1,3-dicyclohexylurea derivatives used DFT to analyze the electronic structure and predict spectroscopic data for newly synthesized compounds. acs.orgnih.gov Such studies provide a framework for rationally designing new molecules. By systematically changing substituents on the this compound core and evaluating their computed properties, researchers can screen a virtual library of compounds and prioritize the most promising candidates for synthesis and experimental validation. nih.gov

Strategies for Computational Design of this compound Derivatives

Design Strategy Target Application Computational Method Predicted Properties
Functional Group Substitution Drug Discovery, Agrochemicals DFT, QSAR nih.govnih.gov Biological activity, ADMET properties, binding affinity.
Scaffold Hopping/Modification Materials Science DFT, Molecular Dynamics mdpi.com Electronic properties (HOMO/LUMO), thermal stability, crystal packing.
Introduction of Heteroatoms Corrosion Inhibition, Catalysis DFT (Fukui Functions) cemrj.com Adsorption energy on metal surfaces, reactivity indices.

| Polymerization/Oligomerization | Advanced Polymers | DFT, Molecular Mechanics | Mechanical properties, conformational preferences, thermal stability. |

This in silico approach significantly accelerates the discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. mdpi.com

Applications As a Synthetic Building Block and in Advanced Materials Science

Precursor for Liquid Crystalline Materials Development

The most significant application of 4-bromo-bicyclohexyl is as a precursor in the development of liquid crystalline materials. The bicyclohexyl (B1666981) unit is highly valued for producing liquid crystals (LCs) with low viscosity and high stability, which are essential for fast-switching display devices.

This compound is a key starting material for constructing mesogenic compounds—molecules that exhibit liquid crystal phases. The synthesis typically involves modifying the bromo- group to introduce other functionalities or to couple the bicyclohexyl core with other cyclic units, such as phenyl or biphenyl (B1667301) rings. The trans,trans isomer is particularly important as its linear shape is conducive to the formation of ordered liquid crystal phases. researchgate.net

Standard synthetic routes often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, where the bromine atom is substituted with an aryl or other organic moiety. This allows for the creation of elongated, rigid molecules, a fundamental characteristic of calamitic (rod-shaped) liquid crystals. The bicyclohexyl core, being aliphatic, helps to lower the melting point and viscosity of the final compound compared to fully aromatic analogues. researchgate.netresearchgate.net

The incorporation of the bicyclohexyl moiety, derived from this compound, is a deliberate strategy to tailor the electro-optical properties of liquid crystals for display applications. ijirset.com Compounds containing this aliphatic core are known for exhibiting a unique and advantageous combination of physical properties. beilstein-journals.orgmdpi.com

Key properties influenced by the bicyclohexyl core include:

Low Rotational Viscosity (γ₁): Bicyclohexane-based liquid crystals exhibit significantly lower rotational viscosity compared to their phenyl-based counterparts. This leads to shorter response times, a critical parameter for high-performance liquid crystal displays (LCDs). beilstein-journals.org

Low Birefringence (Δn): These compounds typically have low optical anisotropy (birefringence), which is beneficial for certain display modes. beilstein-journals.orgmdpi.com

Tunable Elastic Constants: The ratio of bend-to-splay elastic constants (k₃₃/k₁₁) can be tuned by modifying the molecular structure, such as the position of alkyl chains on the bicyclohexyl core. This control is vital for optimizing the performance of twisted nematic (TN) and super-twisted nematic (STN) displays. beilstein-journals.orgmdpi.com

Dielectric Anisotropy (Δε): The magnitude and sign of the dielectric anisotropy can be controlled by the placement of polar groups (like a cyano group) on the mesogenic core. Bicyclohexane derivatives have been synthesized that exhibit high negative dielectric anisotropy, a valuable property for vertically aligned (VA) mode LCDs. mdpi.com

PropertyInfluence of Bicyclohexyl CoreApplication Benefit
Rotational Viscosity (γ₁)Lowers the value significantly.Faster switching speeds and shorter response times in LCDs. beilstein-journals.org
Birefringence (Δn)Results in low optical anisotropy.Useful in specific display modes requiring lower birefringence. mdpi.com
Elastic Constants (k₁₁, k₃₃)Allows for tuning of the k₃₃/k₁₁ ratio.Optimization of viewing angle and contrast in TN/STN displays. beilstein-journals.org
Dielectric Anisotropy (Δε)Enables design of molecules with high negative Δε.Essential for vertically aligned (VA) display technology. mdpi.com

The shape and rigidity of the bicyclohexyl unit play a direct role in the formation and stability of various liquid crystal mesophases.

Nematic Phase: The linear, rod-like geometry of molecules derived from trans,trans-4-bromo-bicyclohexyl strongly promotes the long-range orientational order characteristic of the nematic phase, where molecules align along a common director but lack positional order. researchgate.netens.fr The incorporation of the bicyclohexyl core often results in materials with wide nematic temperature ranges. researchgate.net

Smectic Phase: The rigid structure also facilitates the formation of more ordered smectic phases, where molecules are arranged in layers. Studies on homologous series of bicyclohexane compounds have shown that variations in alkyl chain length can induce the formation of smectic A or smectic B phases in addition to or instead of the nematic phase. mdpi.combeilstein-journals.org

Cholesteric Phase: While this compound itself is achiral, it serves as a fundamental building block for nematic liquid crystals. A cholesteric (or chiral nematic) phase, characterized by a helical twist of the director, can be induced by introducing a chiral center into the mesogenic molecule or by adding a chiral dopant to a nematic host mixture composed of bicyclohexyl-based compounds.

Intermediate in the Synthesis of Complex Organic Molecules

While the primary documented use of this compound is in liquid crystal synthesis, its chemical structure suggests potential applications as an intermediate in creating other complex molecules. The carbon-bromine bond provides a handle for forming new carbon-carbon or carbon-heteroatom bonds.

A review of scientific literature did not yield specific examples of this compound being utilized as a precursor for the synthesis of non-mesogenic polycyclic or heterocyclic systems. Synthetic strategies for these classes of compounds are well-established but appear to draw from other, more common starting materials. researchgate.netmdpi.com

There is no specific documentation in the reviewed literature of this compound being directly used as a building block or linker precursor for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). The synthesis of linkers for these porous crystalline materials typically requires dicarboxylic acids, diamines, or other multitopic functional groups. While this compound could theoretically be converted into such a linker (e.g., through lithiation followed by carboxylation), this specific synthetic route to MOF or COF linkers is not a commonly reported application.

Monomer in Polymer Chemistry Research

The bifunctional nature of this compound, featuring a reactive bromo group and a bulky, aliphatic bicyclohexyl scaffold, makes it a candidate for incorporation into polymeric structures. Research in this area has explored its use in creating polymers with tailored properties.

The incorporation of the bicyclohexyl moiety as a side chain in polymers can significantly influence the material's properties, such as its thermal stability, solubility, and mechanical strength. While direct polymerization of a monomer containing the this compound group has not been extensively detailed in publicly available research, related studies on polymers with cyclohexyl and bicyclohexyl side groups provide insights into the potential synthetic pathways and resulting material characteristics.

For instance, polymers with bulky side chains are known to exhibit high glass transition temperatures (Tg) and modified chain packing. The synthesis of such polymers can be achieved through various polymerization techniques, including free-radical polymerization, controlled radical polymerization (e.g., ATRP or RAFT), or ring-opening metathesis polymerization (ROMP), depending on the specific monomer structure. The presence of the bromo-functional group on the bicyclohexyl side chain would offer a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties.

Table 1: Potential Polymerization Strategies for Monomers with Bicyclohexyl Side Chains

Polymerization MethodMonomer TypePotential Advantages
Free-Radical PolymerizationAcrylate or methacrylate (B99206) with a bicyclohexyl ester groupSimple, robust, and applicable to a wide range of monomers.
ATRP/RAFTStyrenic or acrylic monomers with a bicyclohexyl groupProvides good control over molecular weight and dispersity.
ROMPNorbornene derivatives functionalized with a bicyclohexyl groupAllows for the synthesis of polymers with high molecular weights and well-defined microstructures.

This table is illustrative of general strategies and not based on specific reported synthesis with this compound.

The dielectric properties of polymers are crucial for their application in electronics, such as in insulators, capacitors, and as substrates for flexible electronics. The low polarity of the bicyclohexyl group suggests that polymers incorporating this moiety could exhibit low dielectric constants and low dielectric loss, which are desirable for high-frequency applications.

Research into polymers for electronic applications often focuses on modifying the chemical structure to achieve specific electronic properties. While direct studies on polymers derived from this compound for electronic applications are not prominent in the available literature, the principles of molecular design suggest that the introduction of such a bulky, non-polar side chain could be a strategy to reduce the dielectric constant of a polymer. The bromo- a group, however, would introduce a polar C-Br bond, which might slightly increase the dielectric constant but also provides a handle for further chemical modifications.

Contribution to Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The defined geometry and functionalization of this compound make it an interesting component for the construction of supramolecular assemblies.

Host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule. The rigid bicyclohexyl scaffold of this compound could potentially act as a guest that fits into the cavity of a larger host molecule, such as a cyclodextrin, calixarene, or a self-assembled molecular cage. The bromine atom could serve as a recognition site or a point of interaction within the host's cavity.

Conversely, molecules containing the bromo-bicyclohexyl unit could be designed to act as hosts. The bicyclohexyl groups could form a hydrophobic cavity capable of encapsulating smaller guest molecules. The bromine atoms could be involved in halogen bonding, a directional non-covalent interaction, to direct the self-assembly of these hosts into larger, well-defined structures.

The bromine atom in this compound is capable of participating in a variety of non-covalent interactions that are fundamental to the formation of supramolecular structures. These include halogen bonding, where the bromine atom acts as a halogen bond donor, interacting with a Lewis basic site on another molecule. This interaction is highly directional and has been widely used in crystal engineering and the design of functional materials.

Table 2: Potential Non-Covalent Interactions Involving this compound

Interaction TypeDescriptionPotential Role in Supramolecular Assembly
Halogen BondingA directional interaction between the electrophilic region of the bromine atom and a nucleophilic site.Directs the formation of specific and predictable supramolecular architectures.
Van der Waals ForcesWeak, non-directional attractive forces between molecules.Contribute to the overall stability of the crystal lattice and molecular assemblies.
Hydrophobic InteractionsThe tendency of non-polar groups to aggregate in aqueous solution.Drives the self-assembly of molecules containing the bicyclohexyl group in polar solvents.

This table outlines the fundamental types of non-covalent interactions that could involve the this compound moiety.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Catalytic Transformations for 4-Bromo-bicyclohexyl

The carbon-bromine bond in this compound serves as a versatile functional handle for a wide array of chemical transformations. Future research will likely concentrate on developing new catalytic systems to forge novel bonds and construct more complex molecular architectures. A key area of exploration is the application of palladium-catalyzed cross-coupling reactions, which are exceptionally effective for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Inspired by recent successes with other aryl and alkyl halides, methodologies like the Suzuki-Miyaura cross-coupling could be adapted for this compound. acs.orgnih.gov This would involve coupling with various boronic acids to introduce diverse aryl or heteroaryl substituents, creating a library of novel bicyclohexyl (B1666981) derivatives. nih.gov The choice of ligand is critical for the success of these reactions; bulky phosphine (B1218219) ligands such as tetrakis(triphenylphosphine)palladium(0) or highly active ligands like tBuXPhos have shown great promise in facilitating coupling reactions with bromo-compounds, often leading to high yields and selectivity. nih.govresearchgate.net

Furthermore, the development of catalytic systems for C-O and C-N bond formation represents another promising frontier. researchgate.netrsc.org Efficient methods for the methoxylation, fluoroalkoxylation, or amination of related bromo-chalcones using palladium catalysts have been reported, and these strategies could potentially be translated to the this compound scaffold. researchgate.net Such transformations would yield valuable ethers and amines, significantly expanding the range of accessible derivatives for applications in materials science and medicinal chemistry.

Catalytic Transformation Potential Reagent/Catalyst System Type of Bond Formed Potential Application of Product
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd(PPh₃)₄, K₃PO₄C-CLiquid crystals, functional polymers
Buchwald-Hartwig AminationAmines, Pd catalyst, phosphine ligandC-NPharmaceutical intermediates, organic electronics
C-O Cross-CouplingAlcohols/phenols, Pd/tBuXPhos catalyst systemC-OAdvanced materials, specialty chemicals
Heck CouplingAlkenes, Pd catalyst, baseC-CSynthesis of complex organic molecules

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis and derivatization of this compound. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility, higher yields, and enhanced safety, particularly when handling hazardous reagents like bromine. mdpi.commpg.de The small reactor volumes inherent in flow systems mitigate risks associated with exothermic reactions and allow for the safe use of solvents above their boiling points. mpg.de

Automated flow synthesis platforms can be programmed to perform multi-step reaction sequences in a "telescoped" manner, where the product of one reaction flows directly into the next reactor unit without intermediate purification steps. mdpi.commpg.de This approach drastically reduces synthesis time, manual labor, and waste generation. mpg.de For this compound, an automated platform could be designed to first synthesize the compound and then, in subsequent modules, perform a series of diversification reactions, such as the catalytic transformations mentioned previously. syrris.com This would enable the rapid generation of a library of derivatives for high-throughput screening in drug discovery or materials science. syrris.comdrugdiscoverytrends.com

Parameter Batch Synthesis Flow Chemistry Implication for this compound
Process Control Limited control over temperature/mixing gradients.Precise control over temperature, pressure, residence time. mdpi.comImproved yield, selectivity, and reproducibility.
Safety Higher risk with hazardous reagents and exotherms.Enhanced safety due to small reactor volumes and better heat transfer. mdpi.commpg.deSafer handling of brominating agents and energetic reactions.
Scalability Often requires re-optimization for scale-up.Direct scalability with no re-optimization needed. syrris.comMore efficient transition from lab-scale discovery to industrial production.
Automation Complex and hardware-intensive (e.g., robotics). mpg.deReadily automated with modular components (pumps, reactors). mpg.desyrris.comEnables rapid library synthesis and process optimization.

Computational Screening for Advanced Materials Discovery and Property Prediction

Computational chemistry provides powerful tools for accelerating the discovery of new materials by predicting the properties of molecules before they are synthesized in the lab. acs.org For this compound and its potential derivatives, methods like Density Functional Theory (DFT) can be employed to perform virtual screening and guide experimental efforts. acs.orgnih.gov

DFT calculations can determine key electronic and structural properties, such as optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential surfaces. acs.orgnih.gov This information is invaluable for predicting a molecule's potential in applications like organic electronics, where properties like the HOMO-LUMO gap are critical for performance. nih.govrsc.org By creating a virtual library of this compound derivatives and calculating their properties, researchers can identify the most promising candidates for synthesis and testing. acs.org

Furthermore, computational tools like ADMET Predictor or EPISUITE can estimate important physicochemical properties such as solubility, lipophilicity (logP), and potential for bioaccumulation, which are crucial for applications in both materials and life sciences. europa.eu This in silico approach allows for a rapid and cost-effective initial assessment, focusing laboratory resources on compounds with the highest probability of success. acs.orgtandfonline.com

Computational Method Predicted Property Relevance for this compound Derivatives
Density Functional Theory (DFT)Optimized geometry, HOMO/LUMO energies, molecular electrostatic potential. acs.orgnih.govPredicts electronic properties for applications in advanced materials (e.g., optoelectronics). rsc.orgucsb.edu
Quantitative Structure-Activity Relationship (QSAR)Biological activity, toxicity.Screens for potential pharmaceutical applications or environmental impact.
ADMET/EPISUITE ModelsPhysicochemical properties (logP, water solubility), biodegradation. europa.euAssesses drug-likeness and environmental fate. europa.eutandfonline.com
Molecular Dynamics (MD) SimulationConformational analysis, interaction with other molecules.Understands behavior in condensed phases, such as liquid crystal phases or polymer matrices.

Exploration of Sustainable Synthesis Routes and Biocatalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net For this compound, future research will explore more sustainable synthetic pathways, moving away from harsh reagents and solvents. One promising area is the use of photocatalysis for halogenation reactions, such as the decarboxylative fluorination protocols that have been successfully applied to carboxylic acids to create halogenated cyclohexanes. nih.govacs.org Similar strategies could be developed for bromination, offering a milder and more efficient alternative to traditional methods.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, represents another major avenue for sustainable synthesis. frontiersin.org Enzymes such as halogenases and haloperoxidases can introduce halogen atoms onto organic molecules with remarkable regio- and stereoselectivity, often under mild, aqueous conditions. frontiersin.orgrsc.org The discovery and engineering of a suitable halogenase could enable the direct and selective bromination of a bicyclohexyl precursor, circumventing the need for less selective chemical reagents and protecting groups. rsc.org This approach not only aligns with green chemistry principles but also offers access to chiral or specifically substituted isomers that are difficult to obtain through conventional synthesis. acs.org

Sustainable Approach Description Potential Advantage for this compound Synthesis
Photocatalytic Halogenation Using light to drive a catalytic halogenation reaction, often via a radical mechanism. nih.govMilder reaction conditions, high efficiency, potential for novel reactivity.
Biocatalytic Halogenation Employing halogenase or haloperoxidase enzymes to install the bromine atom. frontiersin.orgrsc.orgHigh regio- and stereoselectivity, environmentally benign (aqueous media, mild temperatures), reduced waste.
Use of Greener Solvents Replacing hazardous solvents like dichloromethane (B109758) with more environmentally friendly alternatives.Reduced environmental impact and improved process safety.
Atom Economy Optimization Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.Minimization of chemical waste.

Challenges and Opportunities in Scaling Up Production for Industrial Applications

The successful transition of a chemical synthesis from the laboratory bench to industrial-scale production requires overcoming numerous challenges related to safety, cost, efficiency, and robustness. mt.comknmiper.ac.in For this compound, a key challenge is the management of the bromination step, which involves a hazardous and corrosive reagent. On a large scale, issues such as heat removal from exothermic reactions, ensuring homogenous mixing, and preventing the formation of poly-brominated byproducts become critical. acs.orggoogle.com The solubility of reactants and intermediates can also pose problems, potentially leading to precipitation that can clog equipment and affect reaction yields. acs.org

Despite these challenges, significant opportunities exist. The demand for this compound as a key building block for high-value products like pharmaceuticals or liquid crystals provides a strong incentive for developing an economical and scalable industrial process. google.comresearchgate.net The adoption of continuous manufacturing, particularly flow chemistry, presents a major opportunity to mitigate many of the risks associated with scale-up. mt.compmarketresearch.com Flow reactors can safely handle hazardous materials and provide superior control over reaction conditions, leading to a more consistent and higher-purity product. mpg.de

Furthermore, process analytical technology (PAT) can be integrated to monitor the reaction in real-time, allowing for immediate adjustments to maintain optimal conditions and ensure the process remains within safety and quality specifications. knmiper.ac.in Optimizing the synthetic route to use cheaper starting materials, reduce the number of steps, and design an efficient purification protocol, such as crystallization, are all crucial opportunities for making the production of this compound commercially viable on an industrial scale. google.com

Challenge Description Opportunity / Potential Solution
Hazardous Reagents Use of corrosive and toxic bromine.Implement flow chemistry for safer handling; explore alternative, less hazardous brominating agents or biocatalysis. mpg.dersc.org
Process Safety Managing exothermic reactions and potential pressure build-up.Utilize flow reactors for superior heat transfer and control; conduct thorough thermal hazard evaluation. mt.com
Impurity Profile Formation of di- and poly-brominated byproducts.Optimize reaction conditions (stoichiometry, temperature) and solvent choice; use highly selective catalysts. google.com
Cost-Effectiveness High cost of reagents, solvents, and energy.Develop more efficient synthetic routes with fewer steps; implement catalyst recycling and solvent recovery systems. knmiper.ac.ingoogle.com
Product Isolation Difficulty in purifying the final product to required specifications.Develop robust crystallization or distillation procedures; minimize byproduct formation to simplify purification. google.com

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